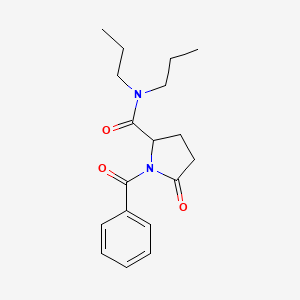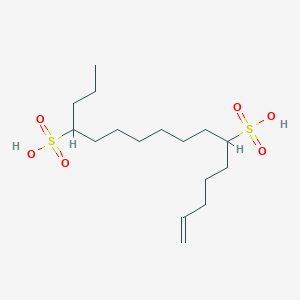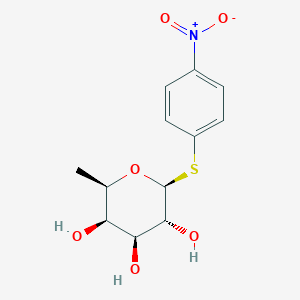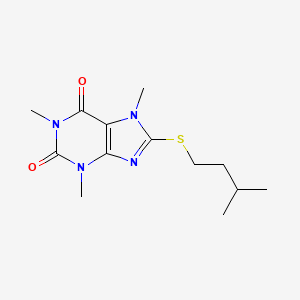
Caffeine, 8-(isopentylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeine, 8-(isopentylthio)- is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is part of the xanthine alkaloid family and is characterized by the addition of an isopentylthio group at the 8th position of the caffeine molecule. This modification can potentially alter its pharmacological properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of caffeine, 8-(isopentylthio)- typically involves the introduction of the isopentylthio group to the caffeine molecule. One common method is the nucleophilic substitution reaction where 8-bromocaffeine is reacted with isopentylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of caffeine derivatives often involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Caffeine, 8-(isopentylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to remove the isopentylthio group.
Substitution: The isopentylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkylthiols or amines can be used in the presence of bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Caffeine or other derivatives depending on the extent of reduction.
Substitution: Various caffeine derivatives with different functional groups at the 8th position.
科学研究应用
Caffeine, 8-(isopentylthio)- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of thioalkyl substitutions on xanthine derivatives.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of caffeine, 8-(isopentylthio)- is similar to that of caffeine. It primarily acts as an antagonist of adenosine receptors, which leads to increased neuronal activity and the release of neurotransmitters like dopamine and norepinephrine. The addition of the isopentylthio group may enhance its lipophilicity, potentially affecting its absorption and distribution in the body.
相似化合物的比较
Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
Theobromine: A related xanthine alkaloid found in chocolate, with milder stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Uniqueness
Caffeine, 8-(isopentylthio)- is unique due to the presence of the isopentylthio group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in different biological activities and potential therapeutic applications compared to its parent compound and other xanthine derivatives.
属性
CAS 编号 |
73747-35-0 |
|---|---|
分子式 |
C13H20N4O2S |
分子量 |
296.39 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3 |
InChI 键 |
MGAOAMZOLCYPSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



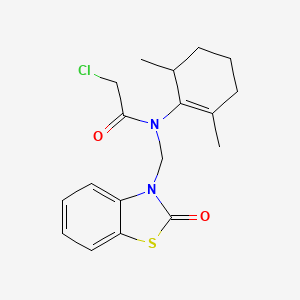
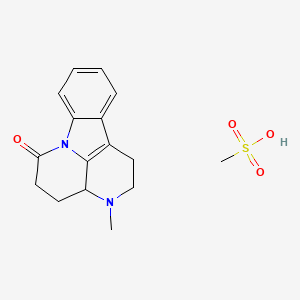
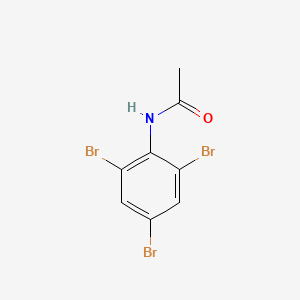
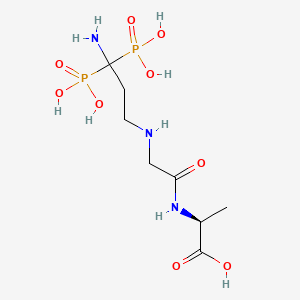
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)



![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
